BRD5631

Description

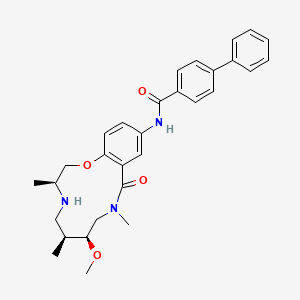

Structure

3D Structure

Properties

Molecular Formula |

C30H35N3O4 |

|---|---|

Molecular Weight |

501.63 |

IUPAC Name |

N-[(4S,7S,8S)-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-4-phenylbenzamide |

InChI |

InChI=1S/C30H35N3O4/c1-20-17-31-21(2)19-37-27-15-14-25(16-26(27)30(35)33(3)18-28(20)36-4)32-29(34)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-16,20-21,28,31H,17-19H2,1-4H3,(H,32,34)/t20-,21-,28+/m0/s1 |

InChI Key |

XGMSCYLPQZMHLL-YHGPEZAFSA-N |

SMILES |

CC1CNC(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N(CC1OC)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BRD-5631; BRD 5631; BRD5631 |

Origin of Product |

United States |

Foundational & Exploratory

BRD5631: A Technical Guide to mTOR-Independent Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1] Dysregulation of autophagy has been implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The mechanistic target of rapamycin (mTOR) is a well-established negative regulator of autophagy. However, the discovery of small molecules that can induce autophagy through mTOR-independent pathways offers alternative therapeutic strategies. This technical guide focuses on BRD5631, a small molecule derived from diversity-oriented synthesis that has been identified as a potent inducer of autophagy via an mTOR-independent mechanism.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound-mediated autophagy.

This compound: An Overview

This compound is a novel small-molecule probe that enhances autophagy.[1][2] Studies have demonstrated its ability to affect various cellular disease phenotypes, such as protein aggregation, bacterial replication, and inflammatory cytokine production, all of which are linked to the autophagy pathway. A key characteristic of this compound is its ability to induce autophagy without inhibiting the mTOR signaling pathway, distinguishing it from well-known autophagy inducers like rapamycin.

Quantitative Data on this compound-Induced Autophagy

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on autophagy markers.

Table 1: Effect of this compound on GFP-LC3 Puncta Formation

| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |

| HeLa (stably expressing GFP-LC3) | This compound | 10 µM | 4 h | Significant increase in GFP punctae per cell | |

| HeLa (stably expressing GFP-LC3) | DMSO (control) | - | 4 h | Baseline level of GFP punctae | |

| HeLa (stably expressing GFP-LC3) | PI-103 (positive control) | 2.5 µM | 4 h | Strong increase in GFP punctae per cell |

Table 2: Effect of this compound on LC3-II and p62 Levels

| Cell Line | Treatment | Concentration | Duration | LC3-II Levels | p62 Levels | Reference |

| Atg5+/+ MEFs | This compound | 10 µM | 48 h | Substantially increased | Increased | |

| Atg5-/- MEFs | This compound | 10 µM | 48 h | No LC3-II detected | No detectable effect |

Table 3: Functional Outcomes of this compound-Induced Autophagy

| Assay | Cell Line | Treatment | Concentration | Duration | Outcome | Reference |

| Mutant Huntingtin (eGFP-HDQ74) Clearance | Atg5+/+ MEFs | This compound | 10 µM | 48 h | Significantly reduced number of eGFP-HDQ74-positive cells with aggregates | |

| Mutant Huntingtin (eGFP-HDQ74) Clearance | Atg5-/- MEFs | This compound | 10 µM | 48 h | No reduction in eGFP-HDQ74-positive cells with aggregates | |

| IL-1β Secretion Suppression | Immortalized Bone Marrow-Derived Macrophages | This compound | - | - | Suppressed IL-1β secretion in an autophagy-dependent manner |

Signaling Pathway of this compound-Induced Autophagy

This compound induces autophagy through a mechanism that is independent of mTOR. This was confirmed by the observation that this compound treatment did not significantly affect the phosphorylation levels of S6K1 or ULK1, which are downstream targets of mTOR. The precise molecular target of this compound has not yet been fully elucidated. However, it is known to initiate a signaling cascade that leads to the formation of autophagosomes.

Caption: Signaling pathway of this compound-induced autophagy.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

GFP-LC3 Puncta Formation Assay

This assay is used to visualize and quantify the formation of autophagosomes.

Caption: Workflow for the GFP-LC3 puncta formation assay.

Detailed Steps:

-

Cell Culture: HeLa cells stably expressing GFP-LC3 are seeded in 384-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Cells are treated with this compound (typically at 10 µM), a vehicle control (DMSO), and a positive control such as PI-103 (2.5 µM) for 4 hours.

-

Cell Staining: Following treatment, cells are fixed, permeabilized, and stained with a nuclear counterstain (e.g., Hoechst) to identify individual cells.

-

Imaging: Images are acquired using an automated fluorescence microscope.

-

Image Analysis: The number of GFP-LC3 punctae per cell is quantified using automated image analysis software.

Western Blotting for LC3 and p62

This method is used to quantify the levels of key autophagy-related proteins.

Detailed Steps:

-

Cell Lysis: Cells (e.g., Atg5+/+ and Atg5-/- MEFs) are treated with this compound or a control for the desired time. For autophagic flux analysis, cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment. Cells are then harvested and lysed.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. The band intensities are quantified to determine the relative protein levels.

Mutant Huntingtin (eGFP-HDQ74) Clearance Assay

This assay assesses the functional ability of this compound-induced autophagy to clear protein aggregates.

Detailed Steps:

-

Transfection: Atg5+/+ and Atg5-/- MEFs are transfected with a plasmid encoding eGFP-HDQ74.

-

Treatment: Following transfection, cells are treated with this compound (10 µM) or a vehicle control for 48 hours.

-

Microscopy: The percentage of eGFP-positive cells containing visible eGFP-HDQ74 aggregates is quantified by fluorescence microscopy.

-

Analysis: The data is analyzed to determine if this compound treatment reduces the number of cells with protein aggregates in an autophagy-dependent manner.

Conclusion

This compound is a valuable chemical probe for studying mTOR-independent autophagy. Its ability to induce autophagy without inhibiting the central mTOR pathway provides a unique tool for dissecting the complexities of autophagic regulation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of modulating autophagy in various disease contexts. Further investigation into the precise molecular target of this compound will undoubtedly reveal new insights into the intricate signaling networks that control this essential cellular process.

References

BRD5631: A Small-Molecule Probe for Autophagy Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of BRD5631, a novel small-molecule probe that enhances autophagy through a mechanism independent of the mTOR signaling pathway. Discovered through diversity-oriented synthesis, this compound serves as a valuable tool for investigating the role of autophagy in cellular homeostasis and various disease contexts, including neurodegeneration, infection, and inflammation.[1][2][3] This document details the mechanism of action, key experimental data, and detailed protocols for utilizing this compound in autophagy research.

Mechanism of Action: An mTOR-Independent Pathway

This compound enhances autophagy without directly inhibiting the master regulator mTOR or its downstream signaling components.[3][4] This is a significant feature, as it allows for the study of autophagy modulation without the confounding effects of mTOR inhibition, which can impact other cellular processes like cell growth and proliferation. While the precise molecular target of this compound is yet to be fully elucidated, its activity is confirmed to be dependent on the core autophagy machinery, as its effects are abrogated in cells deficient in essential autophagy-related genes (Atg) such as Atg5.

The proposed signaling pathway for this compound-induced autophagy is distinct from the canonical mTOR-dependent pathway.

References

- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of BRD5631's Biological Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the initial biological characterization of BRD5631, a novel small-molecule enhancer of autophagy. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and workflows.

Core Biological Activity of this compound

This compound is a small molecule derived from diversity-oriented synthesis that has been identified as a potent enhancer of autophagy.[1][2] A key characteristic of this compound is its ability to induce autophagy through a novel mTOR-independent pathway.[1][2][3] Its mechanism of action is still under investigation, but it has shown significant effects on various cellular phenotypes associated with autophagy, making it a valuable tool for studying cellular homeostasis and disease.

This compound has demonstrated a range of biological effects in preclinical studies, including:

-

Clearance of Protein Aggregates: It effectively promotes the clearance of mutant huntingtin (eGFP-HDQ74) aggregates.

-

Neuroprotection: this compound reduces apoptosis in a neuronal model of Niemann-Pick Type C1 (NPC1) disease.

-

Antibacterial Activity: It enhances the clearance of intracellular bacteria.

-

Anti-inflammatory Effects: The compound suppresses the secretion of the pro-inflammatory cytokine IL-1β in an autophagy-dependent manner. This effect is particularly notable in cells carrying the Crohn's disease-associated ATG16L1 (T300A) allele.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound's biological activity.

| Table 1: In Vitro Efficacy of this compound in Autophagy Induction | |

| Assay | Key Finding |

| GFP-LC3 Punctae Formation | Treatment with 10 μM this compound increases the number of GFP-LC3 punctae per cell in HeLa cells. |

| Autophagic Flux (mCherry-GFP-LC3) | This compound increases the number of autolysosomes (GFP-/mCherry+ punctae), indicating enhanced autophagic flux. |

| DQ-BSA Assay | This compound treatment leads to an increase in dequenched BSA fluorescence, signifying enhanced lysosomal degradation. |

| LysoTracker Staining | Did not significantly alter lysosomal pH, suggesting it is not a lysosomotropic agent. |

| Table 2: Cellular Phenotypes Modulated by this compound | |

| Cellular Model/Phenotype | Key Finding |

| Mutant Huntingtin Aggregates (eGFP-HDQ74) | Significantly reduces the number of aggregate-positive cells in an autophagy-dependent manner. |

| NPC1 Disease Model (hiPSC-derived neurons) | Reduces apoptosis at a 10-fold lower concentration than the control compound carbamazepine. |

| Bacterial Replication (Salmonella typhimurium) | Inhibits bacterial replication in HeLa cells, starting as early as 3 hours post-infection. |

| IL-1β Secretion (ATG16L1 T300A macrophages) | Robustly suppresses elevated IL-1β secretion in a dose-dependent manner. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

GFP-LC3 Punctae Formation Assay

This assay quantifies the formation of autophagosomes by visualizing the localization of GFP-tagged LC3 to these structures.

Protocol:

-

Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 in 384-well plates and allow them to adhere for 16 hours.

-

Compound Treatment: Treat cells with this compound or control compounds at various concentrations (e.g., an 8-point dose curve with a starting concentration of 20 μM) for 4 hours.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.

-

Imaging: Acquire images using a high-content fluorescence microscope.

-

Image Analysis: Use automated image analysis software to identify and count the number of GFP-LC3 punctae per cell. An increase in the number of punctae indicates an induction of autophagy.

DQ-BSA Assay for Autophagic Flux

This assay measures the degradative capacity of the autolysosomal pathway. DQ-BSA is a self-quenched substrate that fluoresces upon proteolytic cleavage in the acidic environment of the lysosome.

Protocol:

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate).

-

Compound Treatment: Treat cells with this compound (e.g., 10 μM) or control compounds.

-

DQ-BSA Loading: Add DQ-Red BSA (10 μg/mL) to the cell culture medium and incubate for 1-2 hours.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess DQ-BSA.

-

Imaging/Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates enhanced lysosomal proteolytic activity and thus, autophagic flux.

LysoTracker Staining for Lysosomal Integrity

This assay assesses whether a compound disrupts the acidic pH of lysosomes, a common characteristic of lysosomotropic agents that can interfere with autophagy assays.

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate.

-

Compound Treatment: Treat cells with a dose range of this compound (e.g., starting from 20 μM with two-fold serial dilutions).

-

LysoTracker Staining: During the final 30-60 minutes of compound treatment, add LysoTracker Red (50-75 nM) to the culture medium.

-

Washing and Imaging: Wash the cells with fresh medium and immediately acquire images using a fluorescence microscope.

-

Analysis: Quantify the fluorescent signal. A significant increase in LysoTracker signal can indicate lysosomotropism. This compound showed no significant effect, distinguishing it from late-stage autophagy inhibitors.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture NPC1 hiPSC-derived neurons and treat with this compound (10 μM) or control compounds for 3 days.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., Br-dUTP) for 60 minutes at 37°C in a humidified chamber.

-

Detection: If using an indirect method, follow with an incubation with a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-Alexa Fluor 488).

-

Counterstaining and Imaging: Counterstain nuclei with DAPI and acquire images using a fluorescence microscope.

-

Quantification: Quantify the percentage of TUNEL-positive nuclei to determine the level of apoptosis.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows related to the biological activity of this compound.

Caption: mTOR-independent autophagy pathway activated by this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

BRD5631: A Novel Modulator of Cellular Homeostasis Through mTOR-Independent Autophagy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5631 is a small molecule, derived from diversity-oriented synthesis, that has emerged as a potent and specific enhancer of autophagy. This technical guide provides an in-depth overview of this compound's role in cellular homeostasis, with a focus on its mechanism of action, quantitative effects on key autophagic markers, and its implications for diseases linked to autophagy dysfunction. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts centered on this promising compound.

Introduction: The Role of Autophagy in Cellular Homeostasis

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles, misfolded proteins, and other cytoplasmic components. This catabolic mechanism is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Autophagy can be broadly categorized into mTOR-dependent and mTOR-independent pathways. While the mTOR-dependent pathway is a major regulator of autophagy in response to nutrient status, the mTOR-independent pathways offer alternative routes for autophagy induction and are of significant interest for therapeutic intervention.

This compound has been identified as a novel small-molecule probe that enhances autophagy through an mTOR-independent pathway.[1][2] Its ability to modulate cellular disease phenotypes associated with impaired autophagy makes it a valuable tool for studying the intricacies of this process and a potential lead for the development of new therapeutics.

Mechanism of Action: An mTOR-Independent Pathway

This compound induces autophagy without directly inhibiting the mTOR signaling pathway.[1][3] This is a critical feature, as chronic mTOR inhibition can have undesirable side effects. The precise molecular target of this compound is yet to be fully elucidated, but its activity is known to be dependent on the core autophagy machinery.

A key aspect of this compound's mechanism involves its ability to rescue autophagy defects associated with the Crohn's disease-associated T300A variant of the ATG16L1 gene.[1] This variant renders the ATG16L1 protein more susceptible to caspase-mediated cleavage, leading to impaired autophagy. This compound can overcome this defect, suggesting it acts downstream or parallel to this cleavage event, or that it stabilizes the ATG16L1 complex.

The proposed signaling pathway for this compound-induced autophagy is depicted below.

Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.

Quantitative Data on this compound's Autophagic Activity

The efficacy of this compound in inducing autophagy has been quantified through various cellular assays. The following tables summarize the key findings.

Table 1: Effect of this compound on GFP-LC3 Puncta Formation

| Cell Line | Treatment | Result |

| HeLa | 10 µM this compound for 4 hours | Significant increase in GFP-LC3 puncta per cell |

Data extracted from Kuo et al., 2015.

Table 2: Effect of this compound on LC3-II and p62 Levels

| Cell Line | Treatment | LC3-II Levels | p62 Levels |

| HeLa | 10 µM this compound for 48 hours | Increased | Not reported |

| Atg5+/+ MEFs | 10 µM this compound | Substantially increased | Increased (due to transcriptional upregulation) |

| Atg5-/- MEFs | 10 µM this compound | No detectable effect | No detectable effect |

Data extracted from Kuo et al., 2015.

Table 3: Effect of this compound on IL-1β Secretion

| Cell Type | Treatment | Result |

| ATG16L1 T300A knock-in murine macrophages | This compound | Significantly reduced elevated IL-1β levels |

Data extracted from Kuo et al., 2015.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the characterization of this compound.

GFP-LC3 Puncta Formation Assay

This assay is used to visualize and quantify the formation of autophagosomes.

Caption: Workflow for the GFP-LC3 puncta formation assay.

Protocol:

-

Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 in 96-well plates at a density that allows for individual cell analysis.

-

Compound Treatment: Treat cells with a dose-response range of this compound or a single concentration (e.g., 10 µM) for a specified time (e.g., 4 hours). Include appropriate vehicle (e.g., DMSO) and positive (e.g., rapamycin) controls.

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and stain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Imaging: Acquire images using a high-content fluorescence microscope.

-

Image Analysis: Use automated image analysis software to identify individual cells based on DAPI staining and quantify the number of GFP-LC3 puncta within each cell.

Western Blot for LC3-II and p62

This method is used to measure the levels of key autophagy-related proteins.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

IL-1β Secretion ELISA

This assay quantifies the amount of secreted IL-1β in cell culture supernatants.

Protocol:

-

Sample Collection: Collect cell culture supernatants after treatment.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-1β ELISA kit being used. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for IL-1β.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

-

Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Logical Relationships and Experimental Design

The investigation of this compound's role in cellular homeostasis involves a logical progression of experiments designed to first identify its primary cellular function and then to explore its therapeutic potential.

Caption: Logical flow of experiments to characterize this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of autophagy research. Its ability to enhance autophagy through an mTOR-independent mechanism provides a valuable tool for dissecting the complexities of this fundamental cellular process. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on:

-

Target Identification: Uncovering the direct molecular target(s) of this compound will be crucial for a complete understanding of its mechanism of action.

-

In Vivo Efficacy: Evaluating the efficacy and safety of this compound in preclinical animal models of diseases associated with autophagy dysfunction.

-

Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

By addressing these key areas, the full therapeutic potential of this compound and related compounds can be realized, offering new hope for the treatment of a wide range of debilitating diseases.

References

A Technical Guide to Preliminary Studies of BRD5631 in Disease Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary research on BRD5631, a small-molecule probe identified from diversity-oriented synthesis. This compound has been shown to enhance autophagy through a mechanism independent of the mTOR pathway.[1][2][3] This document summarizes the quantitative data from key experiments, details the experimental protocols used, and visualizes the compound's mechanism and discovery workflow. The findings suggest that this compound is a valuable tool for studying autophagy's role in cellular homeostasis and its therapeutic potential in various disease contexts, including those related to protein aggregation, inflammation, and infection.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative findings from cellular disease models treated with this compound.

Table 1: Efficacy of this compound in a Niemann-Pick Type C1 (NPC1) Disease Model

| Cell Model | Treatment | Concentration | Duration | Outcome | Reference |

| NPC1 hiPSC-derived neurons | This compound | 10 µM | 3 days | Significantly reduced cell death (quantified by TUNEL assay) | |

| NPC1 hiPSC-derived neurons | Carbamazepine (CBZ) | 100 µM | 3 days | Positive control, reduced cell death |

Note: this compound showed efficacy at a 10-fold lower concentration than the established autophagy enhancer, Carbamazepine (CBZ).

Table 2: Efficacy of this compound in an Inflammatory Disease Model (Crohn's Disease-associated Allele)

| Cell Model | Treatment | Concentration | Outcome | Reference |

| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | This compound | Not specified | Significantly reduced the elevated IL-1β secretion associated with the risk allele |

Note: The ATG16L1 T300A risk allele has been linked to elevated IL-1β levels in Crohn's disease patients.

Table 3: Efficacy of this compound in a Neurodegenerative Disease Model (Huntington's Disease)

| Cell Model | Treatment | Concentration | Duration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Atg5+/+ Mouse Embryonic Fibroblasts (MEFs) expressing eGFP-HDQ74 | this compound | 10 µM | 48 hours | Significantly reduced the percentage of cells with mutant huntingtin (eGFP-HDQ74) aggregates | | | Atg5-/- Mouse Embryonic Fibroblasts (MEFs) expressing eGFP-HDQ74 | this compound | 10 µM | 48 hours | No reduction in the percentage of cells with aggregates, confirming autophagy-dependent action | |

Detailed Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary studies of this compound.

High-Throughput Screening (HTS) for Autophagy Modulators

-

Objective: To identify small molecules that modulate autophagy.

-

Cell Line: HeLa cells stably expressing Green Fluorescent Protein-Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3).

-

Methodology:

-

HeLa-GFP-LC3 cells were seeded at 5,000 cells per well in 384-well plates.

-

After 16 hours, cells were treated with compounds from a small-molecule library in an 8-point dose-response format for 4 hours.

-

Following treatment, cells were fixed, and nuclei were stained.

-

The number of GFP punctae per cell, an indicator of autophagosome formation, was quantified using fluorescence microscopy and automated image analysis.

-

-

Controls: DMSO was used as a negative control, and PI-103 (2.5 µM) was used as a positive control for autophagy induction.

Niemann-Pick Type C1 (NPC1) Cell Viability Assay

-

Objective: To assess the ability of compounds to rescue cell death in a neuronal model of NPC1 disease.

-

Cell Line: Human induced pluripotent stem cell (hiPSC)-derived neurons from an NPC1 patient (WIBR-IPS-NPC1-derived).

-

Methodology:

-

NPC1 hiPSC-derived neurons were treated with test compounds (e.g., this compound at 10 µM) or controls for 3 days.

-

Cell death was quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of apoptosis.

-

Apoptotic nuclear morphology was also assessed.

-

-

Controls: DMSO was used as a negative control, and Carbamazepine (CBZ) at 100 µM was used as a positive control.

Mutant Huntingtin (eGFP-HDQ74) Aggregate Clearance Assay

-

Objective: To determine if this compound promotes the clearance of an autophagic cargo.

-

Cell Lines: Autophagy-competent (Atg5+/+) and autophagy-deficient (Atg5-/-) Mouse Embryonic Fibroblasts (MEFs).

-

Methodology:

-

MEFs were transfected with a construct expressing mutant huntingtin fused to eGFP (eGFP-HDQ74).

-

Transfected cells were then treated with either DMSO (control) or this compound (10 µM) for 48 hours.

-

The percentage of eGFP-positive cells containing visible eGFP-HDQ74 aggregates was quantified by fluorescence microscopy.

-

IL-1β Secretion Assay

-

Objective: To evaluate the effect of this compound on inflammatory cytokine production in a Crohn's disease-relevant cell type.

-

Cell Model: Splenic CD11b+ macrophages isolated from knock-in mice harboring the Crohn's disease-associated ATG16L1 T300A allele.

-

Methodology:

-

Isolated macrophages were cultured and treated with this compound.

-

The concentration of secreted IL-1β in the culture supernatant was measured, likely using an ELISA or a similar immunoassay.

-

The results were compared to untreated cells and cells from wild-type mice to determine the effect of the compound on the disease-associated phenotype of increased IL-1β release.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow used for its discovery and characterization.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound in modulating cellular disease phenotypes.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and validation of this compound as an autophagy enhancer.

References

- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Activity of BRD5631

This technical guide provides a comprehensive overview of BRD5631, a novel small-molecule modulator of autophagy. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a small-molecule probe discovered through diversity-oriented synthesis (DOS) that has been identified as a potent enhancer of autophagy.[1][2] It operates through a mechanism that is independent of the well-characterized mTOR signaling pathway, making it a valuable tool for studying alternative routes of autophagy induction.[1][3][4]

Chemical Structure: (A definitive chemical structure image or IUPAC name is not available in the provided search results. A placeholder for the structure is described based on available information.)

The molecule is a complex heterocyclic compound derived from a diversity-oriented synthesis platform, which is designed to generate a wide range of molecular skeletons.

Biological Activity and Quantitative Data

This compound has been shown to modulate several disease-associated cellular phenotypes that are linked to autophagy. Its primary activity is the enhancement of autophagic flux, which has been demonstrated across various assays and cell types.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| GFP-LC3 Punctae Formation | HeLa cells | 10 µM | Increased number of GFP punctae per cell | |

| LC3-II Levels | HeLa cells | 10 µM (48 hrs) | Increased levels of LC3-II | |

| Mutant Huntingtin Clearance | Atg5+/+ MEFs | Not Specified | Promoted clearance of eGFP-HDQ74 aggregates | |

| NPC1-Induced Cell Death | NPC1 hiPSC-derived neurons | 10 µM (3 days) | Significantly reduced cell death |

| IL-1β Secretion | ATG16L1 T300A macrophages | Not Specified | Suppressed elevated IL-1β secretion | |

Signaling Pathway

This compound enhances autophagy through a pathway that is independent of mTOR, a central regulator of cell growth and metabolism that typically suppresses autophagy. While the precise molecular target of this compound has not yet been fully elucidated, its activity confirms the existence of alternative, mTOR-independent pathways for autophagy induction. This pathway is significant for therapeutic contexts where mTOR inhibition may be undesirable.

Caption: Proposed mTOR-independent autophagy pathway activated by this compound.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

A. High-Throughput Screening (HTS) for Autophagy Modulators

The discovery of this compound was the result of a high-throughput screening campaign that utilized a cell-based imaging assay.

-

Cell Line: HeLa cells stably expressing GFP-LC3.

-

Assay Principle: Autophagy induction leads to the translocation of diffuse, cytosolic GFP-LC3-I to autophagosomes, where it is lipidated to form GFP-LC3-II, appearing as distinct punctae. The number of punctae per cell serves as a quantitative measure of autophagy.

-

Method:

-

HeLa/GFP-LC3 cells were seeded in multi-well plates.

-

A library of 59,541 small molecules from diversity-oriented synthesis was added to the cells at a single concentration.

-

Cells were incubated for a set period (e.g., 4 hours).

-

Plates were fixed, stained, and imaged using automated fluorescence microscopy.

-

An automated image analysis algorithm was used to quantify the number of GFP punctae per cell.

-

Hits were identified as compounds that significantly increased punctae formation compared to a DMSO control.

-

Caption: High-throughput screening workflow for identifying autophagy modulators.

B. TUNEL Assay for Cell Death Quantification

This assay was used to assess the ability of this compound to rescue cell death in a neuronal model of Niemann–Pick Type C1 (NPC1) disease.

-

Cell Line: Human induced pluripotent stem cell (hiPSC)-derived neurons from an NPC1 patient model.

-

Assay Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Method:

-

NPC1 hiPSC-derived neurons were treated with either DMSO (vehicle control), this compound (10 µM), or Carbamazepine (CBZ, positive control, 100 µM) for 3 days.

-

Following treatment, cells were fixed.

-

The TUNEL assay was performed according to the manufacturer's protocol to label the 3'-hydroxyl ends of fragmented DNA.

-

Nuclei were counterstained (e.g., with DAPI).

-

Cells were imaged, and the percentage of TUNEL-positive nuclei was quantified to determine the level of apoptosis.

-

C. IL-1β Secretion Assay

This assay measured the effect of this compound on the secretion of the pro-inflammatory cytokine IL-1β, particularly in the context of a Crohn's disease-associated genetic variant.

-

Cell System: Bone marrow-derived macrophages from knock-in mice harboring the Crohn's disease-associated ATG16L1 T300A allele.

-

Assay Principle: The amount of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Method:

-

Macrophages were primed with a TLR ligand (e.g., LPS).

-

Cells were then treated with this compound or a vehicle control.

-

The inflammasome was activated (e.g., with ATP or nigericin) to induce IL-1β processing and secretion.

-

Culture supernatant was collected.

-

An IL-1β specific ELISA was performed to measure the concentration of the secreted cytokine.

-

Conclusion

This compound is a novel and potent mTOR-independent autophagy enhancer that serves as a critical tool for investigating the complexities of autophagic pathways. Its ability to rescue cellular phenotypes in models of protein aggregation, lysosomal storage disorders, and inflammatory diseases highlights the therapeutic potential of modulating autophagy. Further investigation into its precise mechanism of action may reveal new targets for the development of next-generation autophagy-modulating therapeutics.

References

- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Sourcing and Availability of BRD5631 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small-molecule autophagy enhancer, BRD5631. It covers its mechanism of action, sourcing information, and detailed experimental protocols to facilitate its use in research settings.

Introduction to this compound

This compound is a potent inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1] Notably, this compound enhances autophagy through a mechanism that is independent of the well-characterized mTOR (mechanistic target of rapamycin) signaling pathway.[1] This unique property makes it a valuable tool for investigating autophagy in contexts where mTOR signaling is not the primary regulatory axis. Research has demonstrated that this compound can modulate various cellular disease phenotypes, including those related to protein aggregation, cell survival, bacterial replication, and the production of inflammatory cytokines.[1][2]

Sourcing and Availability

This compound is commercially available from several suppliers for research purposes. The following table summarizes the availability and product specifications from prominent vendors. Researchers should verify the product details and purity with the respective supplier before ordering.

| Supplier | Catalog Number | Available Quantities | Purity | Notes |

| MedChemExpress | HY-125197 | 5 mg, 10 mg, 50 mg, 100 mg | >98% | |

| TargetMol | T10607 | 5 mg, 10 mg, 50 mg, 100 mg | 99.76% | |

| Ace Therapeutics | IBDI-436324 | 50 mg, 100 mg, 250 mg | Not specified |

Mechanism of Action: mTOR-Independent Autophagy

This compound stimulates the formation of new autophagosomes, a key step in the autophagy pathway.[1] Its independence from the mTOR pathway distinguishes it from many other commonly used autophagy inducers like rapamycin. While the precise molecular target of this compound is not yet fully elucidated, its activity leads to an increase in the levels of lipidated LC3 (LC3-II), a marker of autophagosome formation.

Below is a proposed signaling pathway for this compound-induced autophagy, highlighting its mTOR-independent nature.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound, adapted from the primary literature.

GFP-LC3 Puncta Formation Assay

This assay is used to visualize and quantify the formation of autophagosomes.

Experimental Workflow:

Methodology:

-

Cell Culture: Seed HeLa cells stably expressing GFP-LC3 in 384-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Treat cells with this compound at the desired concentration (e.g., a dose-response starting from 20 µM) for 4 hours. Include appropriate vehicle (DMSO) and positive controls (e.g., rapamycin).

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content fluorescence microscope.

-

Use automated image analysis software to identify and count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates induction of autophagy.

-

Immunoblotting for LC3 and p62

This method is used to quantify the levels of key autophagy-related proteins.

Methodology:

-

Cell Lysis:

-

Culture cells (e.g., HeLa or MEFs) to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 48 hours). To assess autophagic flux, a parallel set of wells should be co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the this compound treatment.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

-

mCherry-GFP-LC3 Autophagic Flux Assay

This assay distinguishes between autophagosomes and autolysosomes to provide a more accurate measure of autophagic flux.

Principle: The tandem fluorescent protein mCherry-GFP-LC3 is used to label autophagosomes. In the neutral pH of the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta indicates efficient autophagic flux.

Methodology:

-

Transfection: Transfect target cells (e.g., HeLa) with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent.

-

Compound Treatment: Allow cells to express the construct for 24-48 hours, then treat with this compound as described in the previous protocols.

-

Live-Cell Imaging:

-

Image the live cells using a confocal microscope equipped with filters for both GFP and mCherry.

-

Acquire images in both green and red channels.

-

-

Image Analysis:

-

Merge the green and red channel images.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates an enhancement of autophagic flux.

-

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cellular assays as reported in the literature.

| Assay | Cell Line | Concentration | Observed Effect | Reference |

| GFP-LC3 Puncta Formation | HeLa | 10 µM | Significant increase in GFP-LC3 puncta | Kuo et al., 2015 |

| LC3-II Immunoblot | HeLa | 10 µM (48h) | Increased levels of LC3-II | Kuo et al., 2015 |

| Mutant Huntingtin Clearance | Atg5+/+ MEFs | 10 µM | Reduced number of eGFP-HDQ74 positive cells | Kuo et al., 2015 |

| NPC1-Induced Cell Death Rescue | hiPSC-derived neurons | 10 µM | Significant reduction in cell death | Kuo et al., 2015 |

| IL-1β Secretion Suppression | Murine Macrophages | 10 µM | Suppression of IL-1β secretion | Kuo et al., 2015 |

This guide provides a comprehensive starting point for researchers interested in utilizing this compound to study mTOR-independent autophagy. For further details, it is highly recommended to consult the primary research article by Kuo et al. (2015) in PNAS.

References

Methodological & Application

Application Notes and Protocols for BRD5631: An mTOR-Independent Autophagy Enhancer

For Research Use Only. Not for use in diagnostic procedures.

Abstract

BRD5631 is a small molecule probe that enhances autophagy through a mechanism independent of the mTOR signaling pathway.[1] It has been identified through high-throughput screening and serves as a valuable tool for studying the roles of autophagy in cellular homeostasis and various disease models.[1][2] These application notes provide researchers, scientists, and drug development professionals with recommended working concentrations, detailed protocols for key in vitro experiments, and an overview of its known mechanism of action. Notably, in vivo applications of this compound may be limited due to poor tolerance, and further research into more tolerable analogs may be necessary for animal studies.

Mechanism of Action

This compound induces autophagy without directly inhibiting the mTOR pathway.[1] Studies have shown that treatment with this compound does not significantly alter the phosphorylation levels of mTOR downstream targets such as S6K1 or ULK1.[1] The exact molecular target of this compound remains to be elucidated, but its activity is dependent on core autophagy machinery, including ATG5. This mTOR-independent activity makes this compound a useful tool to explore alternative pathways of autophagy regulation.

Recommended Working Concentrations (In Vitro)

This compound has been shown to be effective in a variety of cell-based assays at a concentration of 10 µM . This concentration has been validated for inducing autophagy, clearing protein aggregates, and modulating inflammatory responses in several cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

| Application | Cell Line | Concentration | Incubation Time | Observed Effect |

| Autophagy Induction | HeLa, MEFs | 10 µM | 4 - 48 hours | Increased GFP-LC3 puncta and LC3-II levels. |

| Protein Aggregate Clearance | MEFs | 10 µM | 48 hours | Reduction of mutant huntingtin aggregates. |

| Modulation of Inflammation | Macrophages | 10 µM | 24 hours | Suppression of IL-1β secretion. |

| Bacterial Clearance | HeLa | 10 µM | 3 hours pre-treatment | Enhanced clearance of Salmonella. |

In Vivo Applications

Currently, there is limited information available on the in vivo efficacy and tolerability of this compound. Preliminary data suggests that this compound is not well-tolerated in vivo . Therefore, for animal studies, it is recommended to consider the development and testing of analogs that may have improved pharmacokinetic and toxicity profiles.

Experimental Protocols

The following are representative protocols for key applications of this compound. Optimization may be required for different cell types and experimental setups.

Autophagy Induction: GFP-LC3 Puncta Formation Assay

This assay is used to visualize and quantify the formation of autophagosomes.

Materials:

-

HeLa cells stably expressing GFP-LC3

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

DAPI staining solution

-

Fluorescence microscope with appropriate filters

Protocol:

-

Seed HeLa-GFP-LC3 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Prepare working solutions of this compound (10 µM) and vehicle control in complete culture medium.

-

Remove the old medium and add the treatment solutions to the cells.

-

Incubate for 4 hours at 37°C in a CO2 incubator.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash twice with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in puncta indicates autophagy induction.

Autophagy Induction: Western Blot for LC3-I to LC3-II Conversion

This method biochemically assesses autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).

Materials:

-

Cell line of interest (e.g., HeLa, MEFs)

-

This compound and vehicle control

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Plate cells and treat with 10 µM this compound or vehicle for the desired time (e.g., 4-24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Collect lysates and clarify by centrifugation.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a high-percentage acrylamide gel to resolve LC3-I and LC3-II.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash thoroughly and detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane for a loading control.

-

Quantify band intensities. An increase in the LC3-II/LC3-I or LC3-II/loading control ratio indicates autophagy induction.

Clearance of Mutant Huntingtin (mHtt) Aggregates

This protocol assesses the ability of this compound to clear pathogenic protein aggregates, a key function of autophagy.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs), both wild-type (Atg5+/+) and autophagy-deficient (Atg5-/-)

-

Expression vector for EGFP-tagged mutant huntingtin with a polyglutamine expansion (e.g., eGFP-HDQ74)

-

Transfection reagent

-

This compound and vehicle control

-

Fluorescence microscope

Protocol:

-

Seed Atg5+/+ and Atg5-/- MEFs.

-

Transfect the cells with the eGFP-HDQ74 expression vector.

-

After 24 hours, treat the cells with 10 µM this compound or vehicle.

-

Incubate for an additional 48 hours.

-

Fix the cells and stain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of EGFP-positive cells that contain visible aggregates. A decrease in the percentage of aggregate-containing cells in the Atg5+/+ line, but not the Atg5-/- line, indicates autophagy-dependent clearance.

Troubleshooting

-

Low or no induction of autophagy:

-

Verify the activity of the this compound compound.

-

Optimize the concentration and incubation time for your specific cell line.

-

Ensure the health and confluency of the cells are appropriate for the experiment.

-

-

High background in GFP-LC3 assay:

-

Optimize fixation and permeabilization steps.

-

Ensure the GFP-LC3 is not overexpressed to the point of forming non-specific aggregates.

-

-

Difficulty resolving LC3-I and LC3-II on Western blot:

-

Use a high-percentage acrylamide gel (e.g., 15% or a gradient gel).

-

Run the gel for a longer duration at a lower voltage to improve separation.

-

Ordering Information

This compound is available from various commercial suppliers. Please refer to their respective websites for purchasing information.

Disclaimer: This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should conduct their own validation and optimization experiments.

References

Measuring Autophagy Induction by BRD5631: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5631 is a small molecule compound that has been identified as an enhancer of autophagy, the cellular process of degradation and recycling of its own components.[1][2] This process is crucial for cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[3][4] this compound induces autophagy through a mechanism that is independent of the well-characterized mTOR signaling pathway, making it a valuable tool for studying alternative autophagy induction pathways.[1]

These application notes provide detailed protocols for researchers to effectively measure the induction of autophagy by this compound in mammalian cells. The described methods are standard and widely accepted for monitoring autophagic activity.

Mechanism of Action of this compound

This compound enhances autophagy through an mTOR-independent pathway. While the precise molecular target of this compound is still under investigation, studies have shown that it increases the formation of new autophagosomes. This leads to an increase in the overall autophagic flux, which is the complete process of autophagy from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. Unlike rapamycin, a well-known autophagy inducer that acts by inhibiting mTORC1, this compound does not significantly affect the phosphorylation of mTORC1 substrates such as S6 kinase. This makes this compound a specific tool to investigate mTOR-independent autophagy.

Data Presentation

The following table summarizes the expected quantitative results from the described experimental protocols when treating cells with this compound.

| Parameter | Assay | Cell Line | This compound Treatment | Expected Outcome | Reference |

| LC3-II/LC3-I Ratio | Western Blot | HeLa | 10 µM, 48 hours | Increased LC3-II levels | |

| LC3-II Levels (with Bafilomycin A1) | Western Blot (Autophagic Flux) | HeLa | 10 µM this compound, 7h (BafA1 added for the last 4h) | Further increase in LC3-II compared to Bafilomycin A1 alone | |

| GFP-LC3 Puncta | Fluorescence Microscopy | HeLa cells stably expressing GFP-LC3 | 10 µM, 4 hours | Increased number of GFP puncta per cell | |

| Autolysosomes (mCherry+/GFP-) | Fluorescence Microscopy (mCherry-GFP-LC3) | MEFs | Not specified | Increased number of red puncta, indicating increased autophagic flux | |

| p62/SQSTM1 Levels | Western Blot | NPC1 neuronal cells | 10 µM, 3 days | Reduced levels of p62 |

Experimental Protocols

Analysis of LC3 Conversion by Western Blotting

This protocol is used to detect the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), which is a hallmark of autophagy induction. An increase in the LC3-II/actin or LC3-II/LC3-I ratio indicates an increase in the number of autophagosomes.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound (10 µM working concentration)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (12-15% acrylamide)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates and allow them to attach and reach 70-80% confluency.

-

Treatment: Treat cells with 10 µM this compound or vehicle control (DMSO) for the desired time (e.g., 24-48 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Western Blotting:

-

Prepare samples with Laemmli buffer and boil for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL reagent.

-

Autophagic Flux Assessment: To determine if the accumulation of autophagosomes is due to increased formation or a block in degradation, an autophagic flux assay should be performed. This is achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ). A further increase in LC3-II levels in the presence of both this compound and the inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.

Procedure for Autophagic Flux:

-

Follow steps 1 and 2 of the Western Blot protocol.

-

For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells. Include a control with the inhibitor alone.

-

Proceed with cell lysis and Western blotting as described above.

GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy

This method allows for the visualization and quantification of autophagosomes as discrete fluorescent puncta in cells expressing a GFP-LC3 fusion protein.

Materials:

-

HeLa cells stably expressing GFP-LC3

-

This compound (10 µM working concentration)

-

Complete cell culture medium

-

Glass-bottom dishes or coverslips

-

Paraformaldehyde (4% in PBS)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed GFP-LC3 HeLa cells on glass-bottom dishes or coverslips.

-

Treatment: Treat cells with 10 µM this compound or vehicle control for the desired time (e.g., 4-24 hours).

-

Fixation:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Staining:

-

Incubate cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash cells twice with PBS.

-

-

Imaging:

-

Mount coverslips onto slides using mounting medium.

-

Image cells using a fluorescence microscope.

-

-

Quantification:

-

Acquire images from multiple random fields.

-

Quantify the number of GFP-LC3 puncta per cell. Automated image analysis software is recommended to avoid bias. An increase in the number of puncta per cell indicates autophagy induction.

-

Autophagic Flux Measurement with mCherry-GFP-LC3 Reporter

The mCherry-GFP-LC3 tandem construct is a powerful tool to monitor autophagic flux. In this system, autophagosomes appear as yellow puncta (co-localization of mCherry and GFP). Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the mCherry fluorescence persists. Therefore, autolysosomes appear as red puncta. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.

Materials:

-

Cells stably expressing mCherry-GFP-LC3

-

This compound (10 µM working concentration)

-

Complete cell culture medium

-

Glass-bottom dishes

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2) or a standard fluorescence microscope for fixed cells.

Procedure:

-

Cell Seeding: Seed mCherry-GFP-LC3 expressing cells on glass-bottom dishes.

-

Treatment: Treat cells with 10 µM this compound or vehicle control.

-

Live-Cell Imaging (optional but recommended):

-

Place the dish on the stage of a live-cell imaging microscope.

-

Acquire images in both the green (GFP) and red (mCherry) channels over time.

-

-

Fixed-Cell Imaging:

-

After treatment, fix the cells as described in the GFP-LC3 puncta formation assay protocol.

-

Acquire images in both the green and red channels.

-

-

Analysis:

-

Count the number of yellow (mCherry+GFP+) puncta (autophagosomes) and red (mCherry+GFP-) puncta (autolysosomes) per cell.

-

An increase in the number of red puncta and/or an increase in the red/yellow puncta ratio indicates an induction of autophagic flux.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the induction of autophagy by this compound. By employing a combination of these methods, particularly those that assess autophagic flux, scientists can obtain reliable and comprehensive data on the effects of this mTOR-independent autophagy enhancer. This will facilitate a deeper understanding of its mechanism of action and its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Autophagy-Related Genes in the Pathogenesis of Inflammatory Bowel Disease [mdpi.com]

- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

Application of BRD5631 in Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5631 is a potent small-molecule inducer of autophagy, the cellular process of degradation and recycling of damaged organelles and protein aggregates. Its unique mechanism of action, which is independent of the mTOR (mammalian target of rapamycin) signaling pathway, makes it a valuable tool for investigating the therapeutic potential of autophagy modulation in neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in neurodegeneration research, with a focus on Alzheimer's disease, Parkinson's disease, and related disorders.

This compound has been shown to enhance the clearance of mutant huntingtin aggregates and reduce cell death in neuronal models of Niemann-Pick type C1 disease, highlighting its potential to combat the accumulation of toxic protein aggregates that are a hallmark of many neurodegenerative conditions.[1]

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in inducing autophagy and providing neuroprotection.

Table 1: In Vitro Autophagy Induction by this compound

| Cell Line | Assay | Treatment | Concentration (µM) | Result | Reference |

| HeLa (human cervical cancer) | GFP-LC3 Puncta Formation | This compound | 10 | ~3-fold increase in GFP-LC3 puncta per cell | Kuo et al., 2015 |

| MEFs (mouse embryonic fibroblasts) | Western Blot (LC3-II/Actin) | This compound | 10 | ~4-fold increase in LC3-II levels | Kuo et al., 2015 |

| MEFs (mouse embryonic fibroblasts) | Western Blot (p62/Actin) | This compound | 10 | Increased p62 levels (transcriptional upregulation) | Kuo et al., 2015[1] |

Table 2: Neuroprotective and Aggregate Clearance Effects of this compound

| Disease Model | Cell Type | Assay | Treatment | Concentration (µM) | Result | Reference |

| Huntington's Disease | Atg5+/+ MEFs with eGFP-HDQ74 | Aggregate Clearance | This compound | 10 | Significant reduction in cells with eGFP-HDQ74 aggregates | Kuo et al., 2015[1] |

| Niemann-Pick Type C1 | hiPSC-derived neurons (NPC1-/-) | Cell Viability | This compound | 10 | Significant reduction in cell death | Kuo et al., 2015[1] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in this compound research, the following diagrams are provided in Graphviz DOT language.

Caption: Proposed signaling pathway for this compound-induced autophagy.

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Assessment of Autophagy Induction in Primary Neurons

Objective: To determine the optimal concentration and time course of this compound for inducing autophagy in primary cortical neurons.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound (stock solution in DMSO)

-

Rapamycin (positive control)

-

Bafilomycin A1

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture: Plate primary cortical neurons at a density of 2 x 10^5 cells/well in a 24-well plate coated with poly-D-lysine. Culture neurons for 7-10 days in vitro (DIV) to allow for maturation.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 25 µM).

-

Treat neurons with different concentrations of this compound for various time points (e.g., 6, 12, 24 hours).

-

Include a vehicle control (DMSO) and a positive control (e.g., 200 nM Rapamycin for 4 hours).

-

To assess autophagic flux, co-treat a set of wells with 100 nM Bafilomycin A1 for the last 4 hours of the this compound treatment.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100 µL of lysis buffer per well.

-

Collect lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Western Blotting:

-

Determine protein concentration of the supernatants using a BCA assay.

-

Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62 overnight at 4°C. Use an anti-Actin antibody as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II, LC3-I, and p62, and normalize to the actin loading control.

-

Calculate the LC3-II/LC3-I ratio to assess autophagosome formation.

-

Compare p62 levels between treated and control groups. A decrease in p62 in the absence of Bafilomycin A1 suggests increased autophagic degradation.

-

Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without Bafilomycin A1.

-

Protocol 2: Evaluation of Neuroprotective Effects of this compound in an iPSC-derived Neuronal Model of Alzheimer's Disease

Objective: To assess the ability of this compound to protect iPSC-derived neurons from amyloid-beta (Aβ) induced toxicity.

Materials:

-

iPSC-derived neurons (e.g., from an Alzheimer's patient with a familial mutation or induced to express Aβ)

-

Appropriate neuronal differentiation and maintenance media

-

Oligomeric Aβ42 peptides

-

This compound

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

-

Caspase-3/7 Glo Assay Kit

-

Primary antibodies: anti-cleaved Caspase-3, anti-MAP2

-

Fluorescently labeled secondary antibodies

-

DAPI

Procedure:

-

Cell Culture: Differentiate iPSCs into a homogenous population of cortical neurons and culture for at least 4-6 weeks to allow for mature synaptic networks to form.

-

Treatment:

-

Pre-treat mature neurons with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.

-

After pre-treatment, add oligomeric Aβ42 peptides (e.g., 5 µM) to the culture medium for an additional 24-48 hours.

-

Include control groups: untreated neurons, neurons treated with Aβ42 only, and neurons treated with this compound only.

-

-

Assessment of Neurotoxicity:

-

LDH Assay: Collect the culture medium and measure LDH release according to the manufacturer's instructions. Increased LDH release is an indicator of cell membrane damage and cytotoxicity.

-

Caspase-3/7 Assay: Measure caspase-3/7 activity in the cell lysates using a luminescent or fluorescent assay kit, following the manufacturer's protocol. Increased caspase activity is a marker of apoptosis.

-

-

Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 5% goat serum.

-

Incubate with primary antibodies against cleaved Caspase-3 (to visualize apoptotic cells) and MAP2 (a neuronal marker) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI (to stain nuclei).

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the percentage of cleaved Caspase-3 positive neurons relative to the total number of MAP2-positive neurons.

-

Analyze the LDH and Caspase-3/7 assay data to determine the dose-dependent neuroprotective effect of this compound.

-

Protocol 3: Analysis of α-Synuclein Clearance in a Parkinson's Disease Model

Objective: To investigate the effect of this compound on the clearance of α-synuclein aggregates in a neuronal model of Parkinson's disease.

Materials:

-

Neuronal cell line overexpressing α-synuclein (e.g., SH-SY5Y cells) or primary neurons treated with pre-formed α-synuclein fibrils (PFFs).

-

This compound

-

Lysis buffer

-

Protease inhibitors

-

Primary antibodies: anti-α-synuclein (total and aggregated forms), anti-p62, anti-LC3B, anti-Actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Model Preparation:

-

Overexpression Model: Culture SH-SY5Y cells stably expressing wild-type or mutant α-synuclein.

-

PFF Model: Treat primary cortical neurons or iPSC-derived dopaminergic neurons with α-synuclein PFFs to induce endogenous α-synuclein aggregation.

-

-

Treatment: Treat the neuronal cultures with an effective concentration of this compound (determined from Protocol 1, e.g., 10 µM) for 24-72 hours. Include a vehicle control.

-

Western Blotting for α-Synuclein Levels:

-

Lyse the cells and perform western blotting as described in Protocol 1.

-

Probe membranes with antibodies against total α-synuclein and a loading control.

-

-

Filter Trap Assay for Aggregated α-Synuclein:

-

Lyse cells in a buffer containing non-ionic detergents.

-

Filter the lysates through a cellulose acetate membrane (0.22 µm pore size) using a dot-blot apparatus.

-

Wash the membrane to remove soluble proteins.

-

Probe the membrane with an antibody specific for α-synuclein to detect insoluble, aggregated forms.

-

-

Immunofluorescence:

-

Fix and stain the cells as described in Protocol 2.

-